Cas no 2137035-67-5 ((1S)-1-(7-ethyl-1-benzofuran-2-yl)-2-methylpropan-1-amine)

(1S)-1-(7-Ethyl-1-benzofuran-2-yl)-2-methylpropan-1-amine is a chiral amine derivative featuring a benzofuran core structure. Its stereospecific (S)-configuration ensures high enantiomeric purity, making it valuable for asymmetric synthesis and pharmaceutical applications. The 7-ethyl and 2-methylpropan-1-amine substituents enhance lipophilicity and steric influence, which can be advantageous in modulating receptor binding or metabolic stability. This compound serves as a versatile intermediate in medicinal chemistry, particularly for the development of bioactive molecules targeting CNS disorders or enzyme inhibition. Its well-defined structure allows for precise structure-activity relationship studies. Suitable for research-scale applications, it is typically handled under controlled conditions due to its amine functionality.
(1S)-1-(7-ethyl-1-benzofuran-2-yl)-2-methylpropan-1-amine structure
2137035-67-5 structure
Product name:(1S)-1-(7-ethyl-1-benzofuran-2-yl)-2-methylpropan-1-amine
CAS No:2137035-67-5
MF:C14H19NO
Molecular Weight:217.306763887405
CID:6585363
PubChem ID:165455141

(1S)-1-(7-ethyl-1-benzofuran-2-yl)-2-methylpropan-1-amine 化学的及び物理的性質

名前と識別子

    • (1S)-1-(7-ethyl-1-benzofuran-2-yl)-2-methylpropan-1-amine
    • 2137035-67-5
    • EN300-745289
    • インチ: 1S/C14H19NO/c1-4-10-6-5-7-11-8-12(16-14(10)11)13(15)9(2)3/h5-9,13H,4,15H2,1-3H3/t13-/m0/s1
    • InChIKey: NMSFZWLOEQTTEC-ZDUSSCGKSA-N
    • SMILES: O1C2C(=CC=CC=2C=C1[C@H](C(C)C)N)CC

計算された属性

  • 精确分子量: 217.146664230g/mol
  • 同位素质量: 217.146664230g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 229
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 39.2Ų
  • XLogP3: 4

(1S)-1-(7-ethyl-1-benzofuran-2-yl)-2-methylpropan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-745289-2.5g
(1S)-1-(7-ethyl-1-benzofuran-2-yl)-2-methylpropan-1-amine
2137035-67-5 95%
2.5g
$4424.0 2024-05-23
Enamine
EN300-745289-0.1g
(1S)-1-(7-ethyl-1-benzofuran-2-yl)-2-methylpropan-1-amine
2137035-67-5 95%
0.1g
$1986.0 2024-05-23
Enamine
EN300-745289-5.0g
(1S)-1-(7-ethyl-1-benzofuran-2-yl)-2-methylpropan-1-amine
2137035-67-5 95%
5.0g
$6545.0 2024-05-23
Enamine
EN300-745289-0.25g
(1S)-1-(7-ethyl-1-benzofuran-2-yl)-2-methylpropan-1-amine
2137035-67-5 95%
0.25g
$2077.0 2024-05-23
Enamine
EN300-745289-0.05g
(1S)-1-(7-ethyl-1-benzofuran-2-yl)-2-methylpropan-1-amine
2137035-67-5 95%
0.05g
$1895.0 2024-05-23
Enamine
EN300-745289-0.5g
(1S)-1-(7-ethyl-1-benzofuran-2-yl)-2-methylpropan-1-amine
2137035-67-5 95%
0.5g
$2167.0 2024-05-23
Enamine
EN300-745289-1.0g
(1S)-1-(7-ethyl-1-benzofuran-2-yl)-2-methylpropan-1-amine
2137035-67-5 95%
1.0g
$2257.0 2024-05-23
Enamine
EN300-745289-10.0g
(1S)-1-(7-ethyl-1-benzofuran-2-yl)-2-methylpropan-1-amine
2137035-67-5 95%
10.0g
$9704.0 2024-05-23

(1S)-1-(7-ethyl-1-benzofuran-2-yl)-2-methylpropan-1-amine 関連文献

(1S)-1-(7-ethyl-1-benzofuran-2-yl)-2-methylpropan-1-amineに関する追加情報

The Compound CAS No. 2137035-67-5: (1S)-1-(7-Ethyl-1-Benzofuran-2-Yl)-2-Methylpropan-1-Amine

The compound with CAS No. 2137035-67-5, known as (1S)-1-(7-Ethyl-1-Benzofuran-2-Yl)-2-Methylpropan-1-Amine, is a structurally complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of amines and features a benzofuran moiety, which is a fused bicyclic structure consisting of a benzene ring and a furan ring. The presence of the ethyl group at the 7-position of the benzofuran ring adds to its structural uniqueness, while the 2-methylpropanamine group introduces additional functional diversity.

Benzofuran derivatives have been extensively studied due to their potential applications in drug discovery and materials science. The benzofuran moiety in this compound is particularly interesting because it can act as a scaffold for various bioactive molecules. Recent studies have highlighted the role of benzofuran-containing compounds in modulating cellular signaling pathways, making them promising candidates for therapeutic interventions.

The stereochemistry of this compound, specifically the (1S) configuration, plays a crucial role in its biological activity and pharmacokinetic properties. Stereoisomerism is a critical factor in drug design, as it can significantly influence how a molecule interacts with biological targets such as enzymes or receptors. The (1S) configuration ensures that the molecule has the correct spatial arrangement to bind effectively to its target sites.

From a synthetic perspective, the preparation of (1S)-1-(7-Ethyl-1-Benzofuran-2-Yl)-2-Methylpropan-1-Amine involves multi-step organic reactions, including coupling reactions and stereoselective synthesis techniques. Researchers have employed various strategies to optimize the synthesis process, ensuring high yields and purity of the final product. These advancements in synthetic methodology have made it possible to scale up production for potential commercial applications.

In terms of applications, this compound has shown promise in several areas. Its amine functionality makes it suitable for use as a building block in medicinal chemistry, where it can be further modified to create bioactive molecules with desired pharmacological properties. Additionally, the benzofuran core has been implicated in antioxidant and anti-inflammatory activities, suggesting potential uses in nutraceuticals and cosmeceuticals.

Recent studies have also explored the bioavailability and metabolism of this compound, which are critical factors for its potential use as a drug candidate. Researchers have investigated how the molecule is absorbed, distributed, metabolized, and excreted within biological systems. These studies have provided valuable insights into optimizing its pharmacokinetic profile to enhance therapeutic efficacy.

The chiral center at position 1 of this compound is another area of active research. Chiral centers are essential for determining the enantiomeric form of a molecule, which can significantly impact its biological activity. Scientists are exploring how different enantiomers of this compound interact with various biological systems, paving the way for enantioselective drug design.

In conclusion, (1S)-1-(7-Ethyl-1-Benzofuran-2-Yl)-2-Methylpropan-1-Amine represents an exciting advancement in organic chemistry with diverse applications across multiple disciplines. Its unique structure, stereochemical properties, and functional groups make it a valuable tool for researchers seeking to develop innovative solutions in drug discovery and materials science.

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